Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate
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Overview
Description
Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate is an organic compound with a complex structure that includes both amino and hydroxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Reduction: The acyl group is then converted to an alkane.
Nitration: This step introduces the nitro group, which is subsequently reduced to an amino group.
Industrial Production Methods: Industrial production methods often involve optimizing these steps to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may include the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction can produce various amines .
Scientific Research Applications
Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Methyl 4-amino-3-hydroxybenzoate: Similar structure but lacks the hydroxy-2-methylpropyl group.
4-Amino-2-hydroxybenzoic acid: Similar functional groups but different overall structure.
Uniqueness: Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate is unique due to the presence of both amino and hydroxy-2-methylpropyl groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H18N2O3 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,16)7-14-10-6-8(11(15)17-3)4-5-9(10)13/h4-6,14,16H,7,13H2,1-3H3 |
InChI Key |
HUXQRMZORHNUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=C(C=CC(=C1)C(=O)OC)N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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